molecular formula C4H3BrN2O2S B1331444 5-Bromo-3-methyl-4-nitro-1,2-thiazole CAS No. 35610-98-1

5-Bromo-3-methyl-4-nitro-1,2-thiazole

Cat. No. B1331444
CAS RN: 35610-98-1
M. Wt: 223.05 g/mol
InChI Key: LISJYXUDWOEKBJ-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-4-nitro-1,2-thiazole is a compound that is part of a broader class of chemicals known for their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 5-Bromo-3-methyl-4-nitro-1,2-thiazole, they do provide insights into related compounds that can help infer the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 5-bromomethyl-4-nitroimidazoles, involves a two-step process that includes a radical bromination mediated by N-bromosuccinimide . This method could potentially be adapted for the synthesis of 5-Bromo-3-methyl-4-nitro-1,2-thiazole by choosing appropriate starting materials and reaction conditions that favor the formation of the 1,2-thiazole ring system. Additionally, the synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles suggests that ambident nucleophiles can be used to introduce various substituents into the thiadiazole ring, which may be relevant for modifying the 1,2-thiazole ring as well .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-3-methyl-4-nitro-1,2-thiazole can be complex, with various intermolecular interactions influencing the conformation and stability of the molecule. For instance, the crystal structure of a related molecule, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals interactions such as Br...N, S...O, and Br...Br contacts, which are significant in the solid state . These findings suggest that 5-Bromo-3-methyl-4-nitro-1,2-thiazole may also exhibit a range of intermolecular interactions that could be analyzed using similar techniques, such as PIXEL and ab-initio methods, to understand its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of related compounds provides insights into the types of chemical reactions that 5-Bromo-3-methyl-4-nitro-1,2-thiazole might undergo. For example, 2-amino-5-bromo-1,3,4-thiadiazoles exhibit amine-imine tautomerism and can participate in alkylation, acylation, and nitrosation reactions . This suggests that the amino group in 5-Bromo-3-methyl-4-nitro-1,2-thiazole could also be reactive and capable of undergoing similar transformations. Moreover, the presence of a bromo substituent in compounds like 3-bromo-2-nitrobenzo[b]thiophene allows for nucleophilic aromatic substitution reactions, which could be relevant for the bromo group in 5-Bromo-3-methyl-4-nitro-1,2-thiazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-methyl-4-nitro-1,2-thiazole can be inferred from related compounds. The presence of electron-withdrawing nitro groups and electron-donating methyl groups will influence the electron density distribution within the molecule, affecting its reactivity and physical properties such as melting point, solubility, and stability. The bromo and nitro substituents also suggest that the compound may have significant polar character, which could influence its solubility in various solvents. Additionally, the intermolecular interactions observed in the crystal structures of similar compounds indicate that 5-Bromo-3-methyl-4-nitro-1,2-thiazole may have a propensity to form solid-state structures with distinct packing patterns .

properties

IUPAC Name

5-bromo-3-methyl-4-nitro-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2S/c1-2-3(7(8)9)4(5)10-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISJYXUDWOEKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297971
Record name 5-bromo-3-methyl-4-nitro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-4-nitro-1,2-thiazole

CAS RN

35610-98-1
Record name NSC119862
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-3-methyl-4-nitro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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